1-Chloroisoquinoline-4-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
1-chloroisoquinoline-4-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-7-4-2-1-3-6(7)8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) |
InChI Key |
FWENYNXCFWUYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)S(=O)(=O)N |
Origin of Product |
United States |
Mechanistic Investigations in the Synthesis and Transformations of 1 Chloroisoquinoline 4 Sulfonamide Derivatives
Exploration of Reaction Pathways and Intermediate Formation
The synthesis of 1-chloroisoquinoline-4-sulfonamide derivatives can be approached through several strategic pathways, often involving the construction of the isoquinoline (B145761) core followed by the introduction of the sulfonamide group, or vice versa. The formation of the key 1-chloroisoquinoline (B32320) scaffold is a critical first step. A common method for this is the treatment of isoquinoline-N-oxide with phosphorus oxychloride (POCl₃), which proceeds via a reactive intermediate that is subsequently chlorinated. chemicalbook.com
The introduction of the sulfonamide moiety at the 4-position can be envisioned through the sulfonation of a pre-formed 1-chloroisoquinoline. However, direct sulfonation can lead to a mixture of isomers. A more controlled approach involves the synthesis of 1,4-dichloroisoquinoline (B101551), which can then selectively react at the 1-position. For instance, the synthesis of 1-amino-4-chloroisoquinoline has been achieved from 1,4-dichloroisoquinoline by first reacting it with a phenoxy group at the 1-position, followed by amination. pharmaguideline.comresearchgate.net This suggests a pathway where the 4-chloro substituent remains intact for subsequent derivatization, such as the introduction of a sulfonamide group.
Another relevant synthetic strategy involves the reaction of enaminones with sulfonamide derivatives. For example, (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethylamino)prop-2-en-1-one has been used as a starting material to prepare a variety of chloroquinoline derivatives bearing a benzenesulfonamide (B165840) moiety. nih.gov This type of reaction, involving the condensation of a reactive intermediate with a sulfonamide, could be adapted for the synthesis of this compound derivatives.
The table below summarizes key intermediates and their roles in the synthesis of related isoquinoline and quinoline (B57606) sulfonamide derivatives.
| Intermediate | Precursor(s) | Role in Synthesis |
| Isoquinoline-N-oxide | Isoquinoline | Precursor to 1-chloroisoquinoline via reaction with POCl₃. chemicalbook.com |
| 1,4-Dichloroisoquinoline | Isoquinoline derivative | A versatile intermediate for the selective functionalization at the 1- and 4-positions. pharmaguideline.comresearchgate.net |
| 1-Phenoxy-4-chloroisoquinoline | 1,4-Dichloroisoquinoline, Phenol | An intermediate in the synthesis of 1-amino-4-chloroisoquinoline, demonstrating selective reactivity at C1. pharmaguideline.comresearchgate.net |
| Enaminone derivatives | Substituted acetophenones, DMF-DMA | Reactive intermediates for the construction of heterocyclic systems incorporating sulfonamide moieties. nih.gov |
Stereochemical Considerations in Synthesis
The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the context of isoquinoline sulfonamides, the spatial arrangement of substituents can significantly influence their interaction with biological targets. Research into isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase has highlighted the critical importance of stereochemistry. nih.gov
In the synthesis of a potent antibacterial agent, LEI-800, a conformationally restricted isoquinoline sulfonamide, the introduction of a second stereocenter was a key aspect of the synthetic route. nih.gov The synthesis yielded different diastereomers, and their biological evaluation revealed that only one, the trans-2R,5S isomer, exhibited enhanced potency compared to the parent compound. The other isomers, such as the trans-2R,5R, cis-2S,5R, and trans-2S,5S, showed significantly reduced or no activity. nih.gov This underscores the necessity of stereocontrolled synthetic methods to obtain the desired biologically active isomer.
The synthetic route to these stereoisomers often involves multiple steps where stereocenters are established. For example, the synthesis of conformationally restricted isoquinoline sulfonamides may involve the separation of cis and trans isomers via column chromatography, followed by a series of reactions to introduce and control the stereochemistry of the final compound. nih.gov
The following table illustrates the impact of stereochemistry on the activity of a specific isoquinoline sulfonamide derivative.
| Isomer | Relative Potency |
| trans-2R,5S | More potent than parent compound |
| trans-2R,5R | Reduced activity |
| cis-2S,5R | Inactive |
| trans-2S,5S | Inactive |
| Data derived from a study on isoquinoline sulfonamides as gyrase inhibitors. nih.gov |
Catalytic Mechanisms in Functionalization Reactions
Catalytic methods offer efficient and selective means to functionalize the this compound scaffold, enabling the synthesis of a diverse range of derivatives. Both metal-catalyzed and photocatalytic approaches have been explored for the functionalization of sulfonamides and related heterocyclic systems.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. A notable example is the Pd(II)/isoquinoline-catalyzed meta-C–H arylation and alkylation of benzylsulfonamide. nih.gov This reaction utilizes a transient mediator to direct the functionalization to the meta position of the benzene (B151609) ring of the sulfonamide. While this specific example is on a benzylsulfonamide, the principle of using a transition metal catalyst in conjunction with a directing group or a specific ligand to achieve regioselective functionalization is highly relevant to the derivatization of this compound. Such strategies could be employed to introduce various substituents onto the isoquinoline or the sulfonamide part of the molecule.
Photocatalysis has emerged as a mild and efficient method for the late-stage functionalization of complex molecules, including sulfonamides. nih.gov This approach often involves the generation of radical intermediates under visible light irradiation. For instance, the photocatalytic functionalization of sulfonamides can proceed via the formation of sulfonyl radical intermediates. nih.gov These radicals can then participate in various reactions, such as addition to alkenes, to introduce new functional groups. This metal-free catalytic approach offers an alternative to traditional methods and is often characterized by high functional group tolerance and mild reaction conditions.
The table below outlines different catalytic approaches that could be relevant for the functionalization of this compound derivatives.
| Catalytic System | Reaction Type | Mechanistic Feature | Potential Application |
| Pd(II)/Isoquinoline | C-H Arylation/Alkylation | Directed C-H activation via a transient mediator. nih.gov | Functionalization of the aromatic rings of the isoquinoline or sulfonamide moiety. |
| Photocatalyst (e.g., organic dye) | Hydrosulfonylation | Generation of sulfonyl radicals via energy transfer. nih.gov | Addition of the sulfonamide group to unsaturated bonds. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Isoquinoline Sulfonamides
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's carbon-hydrogen framework. Through the analysis of chemical shifts, coupling constants, and correlation signals in both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 1-Chloroisoquinoline-4-sulfonamide can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system and the protons of the sulfonamide group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the sulfonamide group, as well as the anisotropic effects of the aromatic rings. The protons on the isoquinoline ring will likely appear as multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) would be expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the chlorine (C-1) and the carbon bearing the sulfonamide group (C-4) would be significantly influenced by these substituents. Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
2D NMR Techniques: To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity of protons within the isoquinoline ring system.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the placement of substituents and connecting the different spin systems within the molecule.
Table 1: Predicted ¹H NMR Data for this compound This table presents expected chemical shifts and coupling constants based on known data for similar isoquinoline and sulfonamide structures. Actual experimental values may vary.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~8.5 - 8.8 | s | - |
| H-5 | ~8.2 - 8.5 | d | ~8.0 - 9.0 |
| H-6 | ~7.6 - 7.9 | t | ~7.0 - 8.0 |
| H-7 | ~7.8 - 8.1 | t | ~7.0 - 8.0 |
| H-8 | ~8.0 - 8.3 | d | ~8.0 - 9.0 |
| -SO₂NH₂ | Variable (broad s) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound This table presents expected chemical shifts based on known data for similar isoquinoline and sulfonamide structures. Actual experimental values may vary.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~150 - 155 |
| C-3 | ~145 - 150 |
| C-4 | ~140 - 145 |
| C-4a | ~130 - 135 |
| C-5 | ~125 - 130 |
| C-6 | ~128 - 132 |
| C-7 | ~126 - 130 |
| C-8 | ~120 - 125 |
| C-8a | ~135 - 140 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:
N-H stretching: The sulfonamide N-H group is expected to show one or two bands in the region of 3400-3200 cm⁻¹.
S=O stretching: The sulfonyl group (-SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C=C and C=N stretching: The aromatic isoquinoline ring will have a series of bands in the 1650-1450 cm⁻¹ region due to C=C and C=N bond stretching.
C-Cl stretching: The carbon-chlorine bond stretch is expected to appear in the fingerprint region, generally between 800-600 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-Cl stretching vibration, which can sometimes be weak in the IR spectrum, may show a more intense band in the Raman spectrum. researchgate.net The symmetric S=O stretch of the sulfonamide group is also typically Raman active.
Table 3: Expected IR and Raman Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on known data for 1-chloroisoquinoline (B32320) and sulfonamides. researchgate.net
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| -NH₂ (sulfonamide) | N-H stretch | 3400 - 3200 | 3400 - 3200 | Medium |
| -SO₂- (sulfonamide) | Asymmetric S=O stretch | 1350 - 1300 | 1350 - 1300 | Strong (IR), Weak (Raman) |
| -SO₂- (sulfonamide) | Symmetric S=O stretch | 1160 - 1120 | 1160 - 1120 | Strong (IR), Medium (Raman) |
| Isoquinoline Ring | C=C / C=N stretch | 1650 - 1450 | 1650 - 1450 | Medium to Strong |
| C-Cl | C-Cl stretch | 800 - 600 | 800 - 600 | Medium (IR), Strong (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule and provides valuable information about its electronic structure, particularly the extent of conjugation. The isoquinoline ring system in this compound is the primary chromophore. The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the π → π* transitions of the aromatic system. The presence of the chlorine and sulfonamide substituents can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted isoquinoline. The spectrum would likely be recorded in a suitable solvent, such as ethanol (B145695) or methanol.
Table 4: Expected UV-Vis Absorption Data for this compound This table presents expected absorption maxima based on the known spectrum of isoquinoline and the expected effects of substituents.
| Transition | Expected λ_max (nm) | Solvent |
|---|---|---|
| π → π | ~220 - 230 | Ethanol |
| π → π | ~270 - 280 | Ethanol |
| π → π* | ~310 - 330 | Ethanol |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) for this compound would allow for the determination of its exact mass and, consequently, its molecular formula (C₉H₇ClN₂O₂S). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are particularly informative. For aromatic sulfonamides, a common and diagnostic fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govnih.gov Other likely fragmentations would involve the cleavage of the C-S bond and fragmentation of the isoquinoline ring itself. The presence of an electron-withdrawing group like chlorine at the ortho position to the sulfonamide can promote the extrusion of SO₂. nih.gov
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound This table presents expected m/z values for the molecular ion and key fragments based on the structure and known fragmentation patterns of sulfonamides. nih.govnih.gov
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 242/244 | [M]⁺ (Molecular Ion) | C₉H₇ClN₂O₂S |
| 178/180 | [M - SO₂]⁺ | C₉H₇ClN₂ |
| 163 | [M - SO₂NH]⁺ | C₉H₆ClN |
| 128 | [Isoquinoline]⁺ | C₉H₈N |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isoquinoline |
Computational and Theoretical Studies on 1 Chloroisoquinoline 4 Sulfonamide and Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of isoquinoline-sulfonamide derivatives. nih.govnih.govnih.gov DFT methods are used to optimize the molecular geometry of these compounds, providing a detailed picture of bond lengths, bond angles, and dihedral angles. nih.govnih.gov These optimized structures are crucial for further computational analysis, including the prediction of spectroscopic properties and the investigation of reaction mechanisms.
Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that provides insights into the electronic interactions within a molecule. nih.gov For isoquinoline-sulfonamide analogs, NBO analysis can reveal the nature of intramolecular hydrogen bonds, charge transfer interactions, and the delocalization of electron density. nih.gov This information is vital for understanding the stability and reactivity of these compounds. For example, studies on related sulfonamide Schiff bases have shown that both π-π* and n-π* interactions can be identified through NBO analysis, which is consistent with experimental UV-Vis spectra. nih.gov These electronic features are critical in determining the molecule's potential for biological activity.
The primary goals for synthesizing quinoline-sulphonamide derivatives often include the investigation of their photophysical and theoretical properties using DFT. nih.gov The electron-withdrawing nature of the sulfonamide group can enhance fluorescence, refine the electronic structure, and facilitate molecular interactions. nih.gov
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as 1-chloroisoquinoline-4-sulfonamide, binds to a macromolecular target, typically a protein. nih.govnih.govmdpi.com These methods are instrumental in drug discovery for identifying potential drug targets and for predicting the binding affinity and orientation of a ligand within the active site of a protein. nih.govresearchgate.net
Docking studies on isoquinoline (B145761) sulfonamides have been used to explore their inhibitory potential against various enzymes. For instance, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, a key bacterial enzyme. nih.govnih.gov Docking simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov In the case of the DNA gyrase inhibitor LEI-800, an isoquinoline sulfonamide analog, docking revealed four crucial hydrogen bonds that anchor the molecule in a hydrophobic pocket of the GyrA subunit. nih.gov
The process often involves preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by generating multiple conformations of the ligand to find the best fit within the protein's binding site. nih.govresearchgate.net The results of these simulations are often scored to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analyses in Isoquinoline-Sulfonamide Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov For isoquinoline-sulfonamide derivatives, QSAR studies are valuable for predicting the biological activity of new, unsynthesized compounds and for optimizing lead compounds to enhance their efficacy. japsonline.comnih.gov
QSAR models are built using a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.govresearchgate.net These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be developed. japsonline.comqub.ac.uk
In the context of isoquinoline derivatives, QSAR studies have been used to model their inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.com These models have highlighted the importance of certain structural features, such as the presence of electron-withdrawing groups at specific positions on the isoquinoline ring, for enhanced biological activity. japsonline.com The robustness and predictive power of QSAR models are typically assessed through statistical validation methods. japsonline.comqub.ac.uk
Conformational Analysis and Energetic Profiles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's biological activity, as the bioactive conformation may not be the lowest energy conformation in solution.
For isoquinoline-sulfonamide derivatives, conformational analysis can provide insights into their flexibility and the range of shapes they can adopt. This information is particularly important for understanding how these molecules can fit into the binding site of a target protein. Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the energetic profiles of different conformers.
Data Tables
Table 1: Selected Quinoline-Based Sulfonamide Inhibitors of Carbonic Anhydrase (CA) Isoforms
| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA IX (K_I in nM) | hCA XII (K_I in nM) |
| 9d | - | - | 25.9 | - |
| 11c | - | - | 8.4 | - |
| 13a | 78.4 | 36.5 | 25.8 | - |
| 13b | 92.1 | 58.4 | 5.5 | - |
| 13c | 55.4 | 7.3 | 18.6 | - |
| 16 | 81.4 | 31.1 | 21.7 | - |
| AAZ (Reference) | - | - | 25 | - |
Data sourced from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors. nih.gov K_I represents the inhibition constant. A lower K_I value indicates a more potent inhibitor.
Table 2: Docking Scores and Binding Energies of Selected Quinoline-Based Sulfonamides
| Compound | hCA IX Docking Score | hCA IX MMGBSA dG Bind | hCA XII Docking Score | hCA XII MMGBSA dG Bind |
| 11c | -6.029 | -34.30 | -6.029 | -46.69 |
| 13b | -6.046 | -42.14 | -6.441 | -49.81 |
Data from molecular docking and MMGBSA (Molecular Mechanics/Generalized Born Surface Area) calculations for quinoline-based sulfonamides with carbonic anhydrase isoforms IX and XII. nih.gov Docking scores and binding energies (dG Bind) are typically in units of kcal/mol, with more negative values indicating stronger binding.
The 1 Chloroisoquinoline 4 Sulfonamide Scaffold in Chemical Biology Research
Rational Design of Analogs for Biological Target Exploration
The process of discovering new lead compounds is a critical first step in drug discovery. Rational design, a key strategy in this endeavor, leverages knowledge of a biological target to design molecules with a higher probability of being active. For the 1-chloroisoquinoline-4-sulfonamide scaffold, rational design focuses on modifying specific positions on the isoquinoline (B145761) ring system and the sulfonamide group to probe and optimize interactions within the binding sites of target proteins.
The general approaches to lead generation include high-throughput screening (HTS), fragment-based discovery, and knowledge-based virtual screening. e-bookshelf.de In the context of the isoquinoline sulfonamide family, once an initial "hit" compound is identified, the subsequent hit-to-lead chemical process aims to create analogs that improve potency and selectivity. e-bookshelf.de The design process is iterative; small molecules are designed and synthesized, then evaluated biologically for their affinity and activity. nih.gov Promising "hit compounds" often show initial activity with 50% inhibition constants (IC₅₀) in the 10–100 μM range. nih.gov
For kinase inhibitors, a common target for this scaffold, design strategies often focus on creating compounds that compete with adenosine (B11128) triphosphate (ATP), the natural substrate for these enzymes. nih.govnih.gov The design of analogs involves modifying substituents on the isoquinoline ring to enhance hydrophobic contacts and preserve crucial hydrogen bonds within the ATP-binding pocket of the kinase. nih.govnih.gov
Scaffold Diversity and its Influence on Ligand Interactions
The concept of a chemical scaffold is central to medicinal chemistry. While this article focuses on the this compound framework, the broader family of molecules containing quinoline (B57606), isoquinoline, and sulfonamide motifs demonstrates significant diversity. This diversity allows for the fine-tuning of ligand-target interactions and the development of compounds with varied biological activities.
The versatility of the quinoline scaffold, for example, has made it a "privileged scaffold" for designing agents against the tropical disease leishmaniasis. nih.gov Its adaptability allows for the generation of highly active and selective compounds that can be directed at specific biological targets within the parasite. nih.gov Similarly, altering the core structure to a quinazoline (B50416) sulfonamide has yielded compounds with potent antibacterial activity against multidrug-resistant pathogens like MRSA. nih.gov In another study, quinazoline derivatives were optimized to target aldose reductase, an enzyme implicated in the pathology of schistosomiasis. csic.es
Within the isoquinoline sulfonamide family itself, subtle changes dramatically influence target specificity. nih.govnih.gov The orientation of the isoquinoline ring within the binding site can flip depending on the substitution pattern, particularly at positions 5 and 8. nih.govnih.gov This reorientation, combined with the specific interactions of the substituents, is a primary driver of selectivity among different members of the protein kinase family. nih.govnih.gov A critical interaction that must be preserved for kinase inhibition is a hydrogen bond involving the ring nitrogen (N-2) of the isoquinoline core. nih.govnih.gov
Investigations into Enzyme Inhibition and Target Specificity (e.g., Casein Kinase, Detoxifying Enzymes)
Derivatives of the isoquinoline sulfonamide scaffold are well-known for their ability to inhibit protein kinases, a large family of enzymes that regulate a vast array of cellular processes. Beyond kinases, the sulfonamide functional group is also a classic pharmacophore for inhibiting other enzyme classes, such as carbonic anhydrases, which play roles in pH regulation and metabolism.
Casein Kinase Inhibition
A large family of isoquinoline sulfonamide compounds function as protein kinase inhibitors by competing with ATP. nih.govnih.gov One prominent target is Casein Kinase 1 (CK1), a key signaling enzyme. An analog of the title compound, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (also known as CKI-7), is a known selective inhibitor of CK1. nih.govnih.gov Structural studies have revealed that selectivity for protein kinases over other ATP-utilizing enzymes is achieved through a combination of hydrophobic contacts and a key hydrogen bond with the isoquinoline ring. nih.govnih.gov The specificity for individual kinases, such as CK1, is primarily determined by the interactions of the chemical groups attached to the isoquinoline ring system. nih.govnih.gov
Inhibition of Other Enzymes
The sulfonamide group is a well-established zinc-binding group, making it an effective inhibitor of zinc-containing metalloenzymes like carbonic anhydrases (CAs). While not detoxifying enzymes in the classic sense, CAs are crucial for cellular metabolism and pH balance, processes that can be dysregulated in diseases like cancer. The general mechanism involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site. The table below shows inhibition data for various sulfonamide derivatives against different carbonic anhydrase isoforms, illustrating how structural modifications influence potency and selectivity.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
| Acetazolamide | hCA I | 250 nM |
| hCA II | 12 nM | |
| hCA IX | 25 nM | |
| U-104 | hCA I | 7500 nM |
| hCA II | 10000 nM | |
| hCA IX | 45 nM | |
| Indisulam | hCA I | 10000 nM |
| hCA II | 10000 nM | |
| hCA IX | 30 nM |
This table presents a selection of data for general sulfonamide inhibitors against human carbonic anhydrase (hCA) isoforms to illustrate the principle of selective inhibition. Data sourced from studies on sulfonamide-based inhibitors.
Structure-Based Approaches for Lead Generation in Chemical Biology
Structure-based drug design (SBDD) is a powerful paradigm that uses the three-dimensional (3D) structure of a biological target to design and discover new lead compounds. nih.govnih.gov This approach is particularly effective for targets like protein kinases, where high-resolution crystal structures are often available. e-bookshelf.de The SBDD process is iterative, involving computational docking of virtual ligand libraries into the target's binding site, followed by scoring and ranking to identify candidates for synthesis and biological testing. nih.gov
The discovery of how isoquinoline sulfonamides inhibit Casein Kinase 1 is a prime example of SBDD in action. The crystal structure of the catalytic domain of CK1 in a complex with the inhibitor CKI-7 was solved at 2.5 Å resolution. nih.govnih.gov This structure provided critical insights into the binding mode, revealing that the inhibitor occupies the ATP-binding site. nih.govnih.gov
Key findings from this structural work include:
Mechanism of Inhibition: The compounds act as ATP-competitive inhibitors. nih.govnih.gov
Key Interactions: Selectivity is driven by specific hydrophobic interactions and a crucial hydrogen bond formed between the N-2 atom of the isoquinoline ring and the protein backbone. nih.govnih.gov
Role of Substituents: The chemical groups at positions 5 and 8 of the ring are the primary determinants of selectivity for different protein kinases. nih.govnih.gov
This detailed structural knowledge allows researchers to rationally design new analogs based on the this compound scaffold. By using computational models, chemists can predict how modifications will affect binding affinity and selectivity, thereby accelerating the discovery of optimized lead compounds for further development. nih.gov
Future Directions and Emerging Research Avenues in 1 Chloroisoquinoline 4 Sulfonamide Chemistry
Development of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives often involves harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. tandfonline.comresearchgate.net The future of 1-chloroisoquinoline-4-sulfonamide synthesis will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign and efficient processes. nih.gov
Recent advancements in synthetic organic chemistry offer a plethora of opportunities to revolutionize the production of this scaffold. tandfonline.com Nanocatalysis, for instance, presents a promising avenue for the development of highly efficient and recyclable catalytic systems for quinoline synthesis, which could be adapted for isoquinoline analogues. nih.gov The use of water as a green solvent in multicomponent reactions is another area of active research that could lead to more sustainable synthetic protocols. researchgate.net
Furthermore, modern synthetic techniques such as flow chemistry and photoredox catalysis are set to play a pivotal role. acs.orgnih.gov Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters, making it an attractive platform for the synthesis of sulfonamide libraries. acs.orgacs.orgresearchgate.netkit.edu Photoredox catalysis, utilizing visible light to drive chemical transformations, provides a mild and powerful tool for the construction of nitrogen-containing heterocycles and could be harnessed for novel C-H functionalization of the isoquinoline core. rsc.orgnih.govnih.govthieme-connect.comacs.org
Table 1: Emerging Sustainable Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Nanocatalysis | High efficiency, recyclability of catalysts, milder reaction conditions. nih.gov | Development of specific nanocatalysts for isoquinoline ring formation and sulfonation. |
| Green Solvents | Reduced environmental impact, potential for simplified work-up procedures. researchgate.net | Exploration of water and other benign solvents for key synthetic steps. |
| Flow Chemistry | Improved safety, scalability, and reaction control; enables rapid library synthesis. acs.orgnih.govacs.org | Optimization of flow reactors for the continuous synthesis of the target compound and its derivatives. |
| Photoredox Catalysis | Mild reaction conditions, access to novel bond formations, C-H functionalization. rsc.orgnih.govnih.gov | Application in late-stage functionalization of the isoquinoline scaffold. |
| C-H Activation | Atom economy, direct functionalization of the isoquinoline core without pre-functionalization. acs.orgmdpi.comresearchgate.netacs.org | Regioselective functionalization of different positions on the isoquinoline ring. |
Exploration of Untapped Reactivity Profiles and Reaction Design
The this compound molecule possesses three key functional groups: the chloro substituent, the isoquinoline ring system, and the sulfonamide moiety. While the reactivity of each of these groups is individually well-understood, the interplay of their electronic and steric effects presents a rich and largely unexplored landscape for novel reaction design.
Future research will likely focus on leveraging the unique reactivity of this scaffold to create diverse libraries of new chemical entities. The chloro group at the 1-position is a prime site for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The isoquinoline nitrogen can be quaternized or oxidized, leading to derivatives with altered electronic and biological properties.
A particularly exciting avenue is the direct C-H functionalization of the isoquinoline ring. acs.orgmdpi.comresearchgate.netacs.org This powerful strategy allows for the introduction of substituents at positions that are not readily accessible through classical methods, opening up new regions of chemical space. By carefully selecting catalysts and reaction conditions, it may be possible to achieve high regioselectivity in the derivatization of the benzene (B151609) portion of the isoquinoline ring system.
Advanced Computational Predictions for De Novo Compound Design
The integration of computational chemistry into the drug discovery process has become indispensable. nih.govsciencepublishinggroup.comcolab.wsmdpi.com For this compound, advanced computational methods will be instrumental in guiding the de novo design of new compounds with tailored biological activities.
Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how derivatives of the this compound scaffold will interact with specific biological targets, such as protein kinases or G protein-coupled receptors (GPCRs). nih.govsciencepublishinggroup.comnih.govbiorxiv.orgnih.gov This in silico screening allows for the prioritization of synthetic targets, saving significant time and resources. nih.govacs.orgdiva-portal.org
Furthermore, de novo design algorithms can generate novel molecular structures based on the this compound core, optimized for binding to a particular protein target. nih.govbiorxiv.orgbiorxiv.org These computational tools can explore vast regions of chemical space and propose innovative modifications that may not be obvious from a purely experimental approach. The use of machine learning and artificial intelligence in this domain is also a rapidly growing area that promises to further accelerate the design of novel drug candidates.
Table 2: Computational Approaches for De Novo Design
| Computational Method | Application in this compound Research | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities of derivatives to target proteins. nih.gov | Identification of promising lead compounds for synthesis and biological testing. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov | Understanding the stability of binding and the role of conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. | Guiding the design of more potent and selective analogues. |
| De Novo Design Algorithms | Generating novel molecular structures with desired properties. nih.govbiorxiv.orgbiorxiv.org | Proposing innovative derivatives with potentially improved therapeutic profiles. |
| Machine Learning/AI | Analyzing large datasets to identify patterns and predict activities. | Accelerating the identification of high-value synthetic targets. |
Interdisciplinary Research Integrating Synthesis, Chemical Biology, and Computational Chemistry
The future of drug discovery lies in a holistic and interdisciplinary approach. The successful development of novel therapeutics based on the this compound scaffold will require seamless integration of synthetic chemistry, chemical biology, and computational chemistry. nyu.edu
Recent discoveries of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase highlight the power of this integrated approach. nih.govnih.govresearchgate.net In this context, computational modeling can guide the design of new inhibitors, synthetic chemists can then efficiently produce these compounds, and chemical biologists can use these molecules as probes to investigate complex biological processes. nih.govillinois.edu For example, derivatives of this compound could be developed as chemical probes to study specific enzyme functions or cellular signaling pathways.
This synergistic cycle of design, synthesis, and biological evaluation, fueled by constant feedback between the different disciplines, will be the engine driving future breakthroughs. The ability to rapidly iterate through this cycle will be crucial for identifying lead compounds with optimal therapeutic properties and for understanding their mechanisms of action at a molecular level. The ultimate goal is to translate these fundamental research findings into the development of next-generation medicines.
Q & A
Basic: What synthetic methodologies are established for preparing 1-Chloroisoquinoline-4-sulfonamide, and what parameters critically influence yield?
Methodological Answer:
The synthesis typically involves sulfonylation of 1-chloroisoquinoline derivatives. Key steps include:
- Nucleophilic substitution : Reacting 1,4-dichloroisoquinoline with sulfonamide groups under controlled conditions (e.g., anhydrous DMF, 60–80°C) .
- Catalyst optimization : Use of base catalysts like triethylamine to deprotonate sulfonamide and enhance reactivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction efficiency.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate reactivity but may increase side products |
| Reaction Time | 12–24 hrs | Insufficient time leads to incomplete conversion |
| Molar Ratio (Substrate:Sulfonamide) | 1:1.2 | Excess sulfonamide drives reaction completion |
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment ions matching theoretical m/z values.
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy for π-conjugated systems .
- Basis Sets : Apply polarized basis sets (e.g., 6-311G**) for chlorine and sulfur atoms.
- Key Analyses :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions.
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chlorinated position) for substitution reactions.
Example Workflow:
Optimize geometry using B3LYP/6-31G*.
Perform frequency analysis to confirm minima.
Calculate FMOs and Mulliken charges.
Advanced: How should researchers optimize the sulfonylation step to minimize byproducts?
Methodological Answer:
- Byproduct Mitigation Strategies :
- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before degradation.
Case Study :
In a 2023 synthesis, slow addition of sulfonamide over 2 hrs reduced dimerization byproducts from 15% to 3% .
Advanced: How can contradictory biological activity data for derivatives be resolved?
Methodological Answer:
- Meta-Analysis Framework :
- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and IC₅₀ protocols .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of reported discrepancies .
Example : A 2024 study resolved conflicting cytotoxicity data by identifying impurities in derivatives via LC-MS, highlighting the need for purity >99% in bioassays .
Advanced: What tandem mass spectrometry (MS/MS) strategies elucidate fragmentation pathways?
Methodological Answer:
- Collision-Induced Dissociation (CID) :
- Energy Optimization : Ramp collision energy (10–35 eV) to observe stable fragments.
- Diagnostic Ions : Track chlorine isotope patterns (³⁵Cl/³⁷Cl) and sulfonamide cleavage (e.g., m/z 64, SO₂NH₂⁺).
- Comparative Analysis : Match experimental fragments to DFT-prediated pathways .
Example Spectrum (Hypothetical):
| m/z | Fragment | Proposed Structure |
|---|---|---|
| 253 | [M+H]⁺ | Parent ion |
| 217 | [M+H-Cl]⁺ | Chlorine loss |
| 155 | Isoquinoline core | C₉H₆N⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
